![molecular formula C14H11N5O3 B063392 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione CAS No. 169692-29-9](/img/structure/B63392.png)
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, also known as febuxostat, is a non-purine selective inhibitor of xanthine oxidase. It is commonly used to treat hyperuricemia and gout. Febuxostat has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism Of Action
Febuxostat works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione reduces the production of uric acid, which can help to prevent the formation of uric acid crystals and the development of gout.
Biochemical and Physiological Effects:
Febuxostat has been shown to effectively lower serum uric acid levels in patients with hyperuricemia and gout. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it may not be effective in all patients, particularly those with severe gout or kidney disease.
Future Directions
There are several areas of future research that could be explored in relation to 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione. One area of interest is the potential use of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, further research could be done to investigate the potential anti-inflammatory and antioxidant effects of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, as well as its effects on other biochemical pathways. Finally, more research could be done to identify potential biomarkers for 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione response, which could help to personalize treatment for patients with hyperuricemia and gout.
Synthesis Methods
Febuxostat is typically synthesized by reacting 2-aminobenzophenone with 4-tert-butyl-2,6-dimethyl-3,5-dinitrophenol, followed by reduction with sodium dithionite. The resulting compound is then treated with sodium hydroxide to form 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione.
Scientific Research Applications
Febuxostat has been widely studied for its potential therapeutic applications in the treatment of hyperuricemia and gout. It has also been investigated for its potential use in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione has been studied for its potential anti-inflammatory and antioxidant effects.
properties
CAS RN |
169692-29-9 |
---|---|
Product Name |
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione |
Molecular Formula |
C14H11N5O3 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione |
InChI |
InChI=1S/C14H11N5O3/c1-17-10-9(12(21)18(2)14(17)22)19-11(20)7-5-3-4-6-8(7)15-13(19)16-10/h3-6H,1-2H3,(H,15,16) |
InChI Key |
JANRJYXIXYWRNZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2 |
synonyms |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.